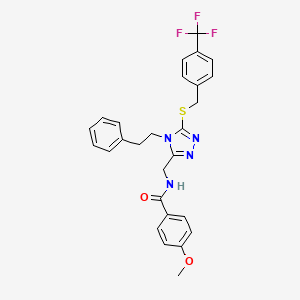
4-methoxy-N-((4-phenethyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-methoxy-N-((4-phenethyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C27H25F3N4O2S and its molecular weight is 526.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-methoxy-N-((4-phenethyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, molecular structure, and biological properties, including its effects on various cellular pathways and potential therapeutic applications.
Molecular Structure
The molecular formula of the compound is C22H24F3N3O, with a molecular weight of approximately 425.45 g/mol. The structure includes a methoxy group, a trifluoromethylbenzyl moiety, and a triazole ring, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the triazole ring via cyclization.
- Introduction of the trifluoromethylbenzyl group through nucleophilic substitution.
- Final coupling with the methoxybenzamide component.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 20 µM, indicating moderate potency against these cell lines .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinase Activity : Similar benzamide derivatives have been shown to inhibit specific kinases involved in cancer progression, such as RET kinase .
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Anti-inflammatory Effects : Some derivatives within this class display anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
Case Studies
- Study on MCF7 Cells : A study evaluated the effect of the compound on MCF7 cells and found that it reduced cell viability significantly after 48 hours of treatment. The mechanism involved downregulation of the Bcl-2 protein and upregulation of pro-apoptotic factors like Bax .
- In Vivo Studies : Animal models treated with similar triazole-based compounds showed reduced tumor growth rates and improved survival outcomes compared to control groups .
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF7 | 15 | Apoptosis induction |
| Anticancer | A549 | 18 | Kinase inhibition |
| Anti-inflammatory | RAW 264.7 | 12 | Cytokine inhibition |
Eigenschaften
IUPAC Name |
4-methoxy-N-[[4-(2-phenylethyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F3N4O2S/c1-36-23-13-9-21(10-14-23)25(35)31-17-24-32-33-26(34(24)16-15-19-5-3-2-4-6-19)37-18-20-7-11-22(12-8-20)27(28,29)30/h2-14H,15-18H2,1H3,(H,31,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHLAIWZSOFKPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CCC3=CC=CC=C3)SCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














